molecular formula C24H32N4O4S B2703147 Methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate CAS No. 898435-75-1

Methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate

Cat. No.: B2703147
CAS No.: 898435-75-1
M. Wt: 472.6
InChI Key: DMJKJBNOMGEJIL-UHFFFAOYSA-N
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Description

Methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H32N4O4S and its molecular weight is 472.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study highlighted the synthesis and characterization of new quinazolines, including derivatives similar to the specified compound, demonstrating their potential as antimicrobial agents against a range of bacterial and fungal species (Desai, N., Shihora, P. N., & Moradia, D., 2007). This research underscores the importance of such compounds in developing new pharmaceutical agents with broad-spectrum antimicrobial activity.
  • Another significant contribution to the field is the development of novel synthetic routes to create derivatives of quinazolin-4-one, which serve as crucial intermediates for further chemical transformations (AL-ALAAF, H. A., & Al-iraqi, M., 2021). These methodologies facilitate the exploration of diverse chemical spaces for potential therapeutic applications.

Molecular Docking and Spectroscopy Studies

  • Research involving FT-IR, FT-Raman spectra, and molecular docking studies of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate provided insights into the molecule's stability, electrostatic potential, and possible inhibitory activity against specific targets (El-Azab, A. et al., 2016). These studies are crucial for the rational design of new drugs and understanding their interaction mechanisms at the molecular level.

Potential Anticancer and Antimicrobial Properties

  • Studies have also focused on synthesizing quinazoline derivatives for evaluating their biological activities, including antimicrobial and anticancer properties. For instance, derivatives have been tested for their effectiveness against various cancer cell lines, showing promising results that pave the way for new therapeutic agents (Rao, N. et al., 2020).

Properties

IUPAC Name

methyl 4-[[2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S/c1-4-27(5-2)14-15-28-20-9-7-6-8-19(20)22(26-24(28)31)33-16-21(29)25-18-12-10-17(11-13-18)23(30)32-3/h10-13H,4-9,14-16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJKJBNOMGEJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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